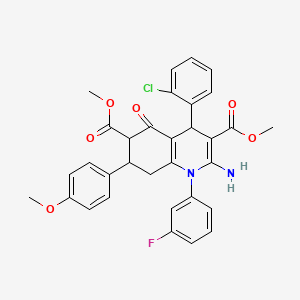![molecular formula C17H16ClNO3S B4304011 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4304011.png)
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid
Descripción general
Descripción
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, also known as CPAA, is a chemical compound that has gained significant interest in the field of scientific research. It is a member of the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic properties.
Mecanismo De Acción
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and pain perception. By inhibiting COX enzymes, 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been found to exhibit a range of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin production, and the suppression of inflammatory cytokines. It has also been shown to reduce oxidative stress and improve antioxidant capacity, suggesting that it may have potential therapeutic applications in oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in lab experiments is its high potency and selectivity for COX enzymes, which allows for precise and targeted inhibition of prostaglandin production. However, one limitation is that 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid may have off-target effects on other enzymes and pathways, which could lead to unwanted side effects and complications.
Direcciones Futuras
There are several future directions for the study of 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanisms of action. Additionally, further studies are needed to determine the safety and efficacy of 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in human clinical trials.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory and painful conditions. 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has also been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-3-[(2-phenylsulfanylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-13-6-4-5-12(9-13)15(10-17(21)22)19-16(20)11-23-14-7-2-1-3-8-14/h1-9,15H,10-11H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSUEMNKDLEHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4-dimethoxyphenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303933.png)
![N-(1-adamantylmethyl)-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4303944.png)
![2,2'-(5,5'-dioxooctahydro-2H,2'H,4H,4'H-2,2'-bi[1,3]dioxolo[4,5-d]imidazole-4,4'-diyl)diacetic acid](/img/structure/B4303945.png)
![4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B4303956.png)
![2'-amino-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4303960.png)

![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303982.png)

![dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4303993.png)
![4-(4-fluorophenyl)-1-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303995.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303997.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303998.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4304005.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4304017.png)